molecular formula C19H15ClN2O5 B307314 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

Cat. No. B307314
M. Wt: 386.8 g/mol
InChI Key: OINGUWIIIHDMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, also known as CPDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPDB belongs to the class of pyrimidine-based compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cancer cell proliferation and inflammation, respectively. 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has also been found to induce cell cycle arrest and apoptosis in cancer cells, which further supports its potential use as an anticancer agent.
Biochemical and Physiological Effects:
4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been found to modulate the expression of various genes and proteins involved in cancer progression and inflammation. 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has been shown to have a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential for use in various assays. However, the compound has some limitations, including its relatively high cost and limited availability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate.

Future Directions

There are several future directions related to 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, including further studies on its mechanism of action and potential use as an anticancer and anti-inflammatory agent. The compound could also be investigated for its potential use in other fields of research, such as neurology and immunology. Additionally, further studies are needed to optimize the synthesis process and reduce the cost of production, which could make 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate more accessible for research purposes.
Conclusion:
In conclusion, 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound has shown promising results in anticancer and anti-inflammatory studies, and further research is needed to fully understand its mechanism of action and potential side effects. 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has several advantages for lab experiments, but also has some limitations that need to be addressed. Overall, 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has the potential to be further developed as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate can be achieved through a series of chemical reactions starting from 4-chlorobenzoic acid and 4,6-dimethoxypyrimidine-2-amine. The reaction involves the use of various reagents and solvents, and the final product is obtained after several purification steps. The yield of the synthesis process is relatively high, and the purity of the compound can be achieved up to 98%.

Scientific Research Applications

4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied extensively for its potential use as an anticancer agent, as it has been found to exhibit cytotoxic effects against various cancer cell lines. 4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has also been investigated for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.

properties

Product Name

4-Chlorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

Molecular Formula

C19H15ClN2O5

Molecular Weight

386.8 g/mol

IUPAC Name

(4-chlorophenyl) 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

InChI

InChI=1S/C19H15ClN2O5/c1-24-16-11-17(25-2)22-19(21-16)27-15-6-4-3-5-14(15)18(23)26-13-9-7-12(20)8-10-13/h3-11H,1-2H3

InChI Key

OINGUWIIIHDMOE-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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